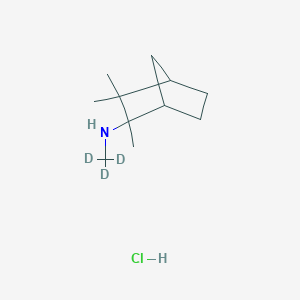

Mecamylamine-d3 (hydrochloride)

Description

Contextualizing Deuterated Analogs in Modern Drug Discovery and Development Research

The incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a valuable strategy in contemporary drug discovery and development. nih.govnih.gov This approach is a form of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a superior drug. wikipedia.org The substitution of hydrogen with deuterium, its stable, non-radioactive isotope, can significantly alter the pharmacokinetic properties of a drug without changing its fundamental pharmacological activity. nih.govnih.gov

The primary advantage of deuteration lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. nih.govsemanticscholar.org By strategically placing deuterium atoms at sites on a molecule that are susceptible to metabolic breakdown, researchers can slow down the rate of metabolism. nih.gov

This targeted modification can lead to several beneficial outcomes in drug development:

Reduced Clearance and Prolonged Half-life: Slower metabolism can lead to a longer circulation time of the active drug in the body. nih.govdntb.gov.ua

Improved Oral Bioavailability: For drugs that undergo significant "first-pass" metabolism in the liver after oral administration, deuteration can decrease this effect, leading to a greater proportion of the drug reaching systemic circulation.

Altered Metabolic Profiles: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites. nih.govdntb.gov.ua

The successful development and FDA approval of drugs like deutetrabenazine, a deuterated version of tetrabenazine, has validated the potential of this strategy. nih.govresearchgate.netnih.govdntb.gov.ua Initially, the focus was on creating deuterated versions of existing drugs, but the field is now increasingly applying this technique to the discovery of new chemical entities. nih.govnih.gov

Strategic Importance of Isotopic Labeling for Investigating Compound Fate in Biological Systems

Isotopic labeling is a fundamental technique used to trace the journey of a molecule through a biological system, such as a cell, organ, or entire organism. wikipedia.orgcreative-proteomics.com By replacing one or more atoms of a compound with their isotopes, which have a different number of neutrons, researchers can "label" or "tag" the molecule without significantly altering its chemical behavior. wikipedia.orgontosight.ai These labeled compounds act as tracers, allowing scientists to monitor their absorption, distribution, metabolism, and excretion (ADME) with high precision. studysmarter.co.ukfiveable.me

The primary methods for detecting these isotopic labels are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me Mass spectrometry separates ions based on their mass-to-charge ratio, easily distinguishing between a deuterated and non-deuterated compound. NMR spectroscopy can detect the presence of specific isotopes like deuterium.

The strategic importance of isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), in pharmacological research is multifaceted: fiveable.me

Metabolic Pathway Elucidation: Researchers can identify the metabolites of a drug by tracking the isotopic label. This helps in understanding how the body breaks down a drug and can reveal the formation of active or potentially toxic byproducts. fiveable.me

Pharmacokinetic Studies: Isotopic labeling is crucial for accurately quantifying the concentration of a drug and its metabolites in various tissues and fluids over time. This data is essential for determining a drug's half-life, clearance rate, and volume of distribution.

Bioavailability Studies: By administering a labeled intravenous dose and an unlabeled oral dose simultaneously, researchers can precisely determine the fraction of the oral dose that reaches systemic circulation.

Drug-Drug Interaction Studies: Labeled compounds can be used to investigate how co-administered drugs affect each other's metabolism.

In the context of Mecamylamine-d3, the deuterium atoms serve as a stable isotopic label. This allows researchers to use it as an internal standard in quantitative bioanalytical assays, ensuring accurate measurement of the non-labeled mecamylamine (B1216088) in biological samples. It can also be used directly in studies to compare the pharmacokinetic profile of the deuterated form against the non-deuterated parent drug.

Foundational Overview of Mecamylamine's Established Role as a Nicotinic Acetylcholine (B1216132) Receptor Antagonist in Preclinical Modalities

Mecamylamine is a well-characterized pharmacological agent that acts as a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.govberkeley.edumedchemexpress.com Originally developed in the 1950s as an antihypertensive medication, its use for this purpose has declined due to the availability of newer agents with fewer side effects. nih.govberkeley.edu However, its ability to cross the blood-brain barrier has made it an invaluable tool in preclinical research for investigating the role of central nAChRs in a variety of physiological and pathological processes. nih.govnih.govnih.gov

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous system. They are involved in a vast array of functions, including cognitive processes, mood regulation, and addiction. Mecamylamine's broad-spectrum antagonism of these receptors has allowed researchers to probe their function in various preclinical models.

Key research applications of mecamylamine in preclinical studies include:

Neuropsychiatric Disorders: Mecamylamine has been investigated for its potential therapeutic effects in models of depression, anxiety, and Tourette's syndrome. nih.govnih.govwikipedia.org Some studies suggest it has antidepressant-like effects. nih.gov

Addiction: A significant area of research has focused on mecamylamine's ability to block the effects of nicotine (B1678760). It has been used in preclinical models to understand the role of nAChRs in nicotine dependence and reward. nih.govnih.gov

Cognitive Function: The role of nAChRs in learning and memory has been explored using mecamylamine as a pharmacological blocker.

The hydrochloride salt of mecamylamine is commonly used in research due to its solubility in water. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22ClN |

|---|---|

Molecular Weight |

206.77 g/mol |

IUPAC Name |

2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |

InChI Key |

PKVZBNCYEICAQP-NXIGQQGZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Mecamylamine D3 Hydrochloride

Approaches to Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules can be a challenging yet crucial process for studying reaction mechanisms, and pharmacokinetic properties, and for use as internal standards in analytical chemistry. thalesnano.com Various methods have been developed for deuterium incorporation, ranging from acid/base-promoted exchanges to more advanced metal-catalyzed and photochemical techniques. rsc.org

Chemical Synthesis Pathways for N-methyl-d3 Labeling

The specific labeling of the N-methyl group in Mecamylamine (B1216088) to create Mecamylamine-d3 involves the introduction of a trideuterated methyl group (-CD3). A common strategy for this is to use a deuterated methylating agent. For instance, a precursor to mecamylamine lacking the N-methyl group can be reacted with a deuterated methyl source such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4).

Another approach involves reductive amination. The secondary amine precursor of mecamylamine can be reacted with a deuterated formaldehyde (B43269) source, followed by reduction. This method allows for the direct incorporation of the deuterated methyl group.

The synthesis of N-methyl-d3-formamide, a related compound, highlights a method where a deuterated methylamine (B109427) is used as a starting material. cdnisotopes.comsigmaaldrich.com This underscores the principle of using commercially available deuterated building blocks in the synthesis of more complex deuterated molecules.

Advanced Techniques in Isotopic Exchange and Functional Group Modification

Beyond direct synthesis with labeled reagents, advanced techniques for isotopic exchange offer powerful alternatives for deuterium incorporation.

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as those based on iridium, rhodium, or palladium, can facilitate the direct exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). acs.org These methods can be highly selective for specific C-H bonds depending on the catalyst and directing groups within the molecule.

Photochemical Deuteration: Visible-light induced photochemistry has emerged as a mild and effective method for deuterating organic molecules. rsc.org This technique often involves the use of a photocatalyst that, upon activation by light, can initiate a radical-based process leading to deuterium incorporation from a deuterium donor. rsc.org

Base-Mediated Deuteration: Strong bases can be used to deprotonate specific C-H bonds, allowing for subsequent quenching with a deuterium source like D2O or deuterated solvents such as DMSO-d6. acs.org The selectivity of this method is dictated by the acidity of the various protons in the molecule.

Analytical Verification of Deuteration Purity and Positional Isomerism

After synthesis, it is crucial to confirm the successful and specific incorporation of deuterium, as well as to determine the isotopic purity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods for Isotopic Distribution Analysis

Spectroscopic methods are indispensable for analyzing the isotopic composition of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the position and extent of deuteration. studymind.co.uk The disappearance or reduction in the intensity of a proton signal indicates its replacement with deuterium. studymind.co.uk Furthermore, ²H (deuterium) NMR spectroscopy can directly detect the presence and location of deuterium atoms in the molecule. nih.gov For N-methyl-d3 labeling, the characteristic singlet of the N-methyl protons in the ¹H NMR spectrum of mecamylamine would be absent in the spectrum of Mecamylamine-d3.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the isotopic distribution. thalesnano.comnih.gov The mass spectrum of Mecamylamine-d3 will show a molecular ion peak that is three mass units higher than that of unlabeled mecamylamine, corresponding to the three deuterium atoms. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition. nih.gov The relative intensities of the isotopic peaks can be used to calculate the percentage of deuteration. acs.orgfu-berlin.de

Chromatographic Techniques for Structural Confirmation of Deuterated Analogs

Chromatographic methods are essential for purifying the deuterated compound and for confirming that no structural rearrangements have occurred during the labeling process.

Gas Chromatography (GC): Gas chromatography can be used to separate the deuterated compound from any remaining unlabeled starting material or other impurities. nih.gov The retention time of a deuterated compound in GC can sometimes differ slightly from its non-deuterated counterpart, an effect known as the chromatographic isotope effect. nih.govresearchgate.net This effect is generally small but can be influenced by the position of the deuterium atoms and the polarity of the GC stationary phase. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another powerful technique for the purification and analysis of deuterated compounds. umsl.edu Similar to GC, a chromatographic isotope effect can also be observed in LC, where the deuterated analog may have a slightly different retention time than the unlabeled compound. acs.org This difference is often more pronounced with deuterium labeling compared to labeling with heavier isotopes like ¹³C or ¹⁵N. acs.org

Table 1: Analytical Techniques for the Characterization of Mecamylamine-d3 (hydrochloride)

| Technique | Purpose | Expected Outcome for Mecamylamine-d3 (hydrochloride) |

| ¹H NMR Spectroscopy | Determine the position and extent of deuteration. | Absence of the N-methyl proton signal. |

| ²H NMR Spectroscopy | Directly detect the presence and location of deuterium. | A signal corresponding to the -CD3 group. |

| Mass Spectrometry | Confirm molecular weight and isotopic purity. | Molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. |

| Gas Chromatography | Purify the compound and check for impurities. | A single peak corresponding to the purified product, potentially with a slightly different retention time than unlabeled mecamylamine. |

| Liquid Chromatography | Purify and analyze the compound. | A single, sharp peak indicating the purity of the deuterated analog. |

Preclinical Pharmacological Research: Mechanisms of Action and Pharmacodynamics

Investigation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions in Experimental Systems

Mecamylamine (B1216088) is recognized as a non-selective and non-competitive antagonist of nAChRs. medchemexpress.comabcam.comnih.gov Its ability to cross the blood-brain barrier allows for the investigation of central nAChR functions. nih.govnih.govuky.edunih.gov

Elucidation of Non-Competitive and Non-Selective Antagonism (In Vitro Studies)

In vitro studies have consistently demonstrated that mecamylamine acts as a non-competitive antagonist at various nAChR subtypes. medchemexpress.comnih.govresearchgate.net This means that it does not directly compete with acetylcholine for the same binding site on the receptor. nih.gov Instead, it is believed to block the ion channel of the nicotinic receptor when it is in an open state. nih.gov This mechanism of action is supported by findings that the inhibitory effects of mecamylamine on agonist-induced receptor activation cannot be completely reversed even after extensive washout periods. nih.gov

Schild analysis of mecamylamine's effect on nicotine-evoked dopamine (B1211576) release from rat striatal slices produced a slope significantly different from unity, which is a hallmark of non-competitive inhibition. nih.gov This indicates that increasing the concentration of the agonist (nicotine) cannot overcome the blocking effect of mecamylamine. nih.gov

Dynamics of Ion Channel Blockade and Allosteric Modulation

The interaction of mecamylamine with the nAChR ion channel is a key aspect of its antagonistic properties. It is believed to physically obstruct the channel, thereby preventing the influx of ions that would normally lead to neuronal excitation. nih.gov This blockade is voltage-dependent, meaning its efficacy can be influenced by the membrane potential of the neuron. nih.gov

Furthermore, there is evidence to suggest that mecamylamine can act as a negative allosteric modulator. drugcentral.org This implies that it can bind to a site on the receptor that is distinct from the agonist binding site and, by doing so, alter the receptor's conformation in a way that reduces its ability to be activated by acetylcholine. Interestingly, studies on the stereoisomers of mecamylamine have revealed differential effects. For instance, S-(+)-mecamylamine has been shown to potentiate the activation of high-sensitivity α4β2 nAChRs, while R-(-)-mecamylamine inhibits them, highlighting a complex allosteric modulation. nih.gov

Subtype-Specific nAChR Engagement in Isolated Tissues and Animal Models

While mecamylamine is generally considered non-selective, it does exhibit some degree of subtype-specific engagement. medchemexpress.comnih.gov Its inhibitory efficacy varies across different nAChR subtypes. nih.gov For example, it has been shown to have a preferential activity at the α3β4 subtype compared to α4β2, α3β2, and α7 subtypes. caymanchem.com

The following table summarizes the inhibitory concentrations (IC50) of mecamylamine at various human nAChR subtypes, illustrating its differential potency.

| nAChR Subtype | IC50 Value |

| α3β4 | 90 - 640 nM caymanchem.com |

| α4β2 | 2.5 µM abcam.comsigmaaldrich.com |

| α3β2 | 3.6 µM abcam.comsigmaaldrich.com |

| α7 | 6.9 µM abcam.comsigmaaldrich.com |

| α2β4 | Greater inhibitory efficacy than α2β2, α4β2, and α7 nih.gov |

| α4β4 | Greater inhibitory efficacy than α2β2, α4β2, and α7 nih.gov |

Studies using knockout mice have been crucial in dissecting the roles of specific nAChR subtypes in the behavioral effects of nicotine (B1678760) and the antagonistic actions of mecamylamine. nih.gov For example, the antidepressant-like effects of mecamylamine observed in the forced swim test in mice were found to be dependent on both β2 and α7 subunits. medchemexpress.commedchemexpress.com In rats, the competitive, relatively selective α4β2 nAChR antagonist dihydro-beta-erythroidine (B1215878) (DHβE) was used to investigate withdrawal from nicotine, providing further insight into the involvement of this specific subtype. nih.gov

Modulation of Central Nervous System Neurotransmission in Preclinical Models

By antagonizing nAChRs, mecamylamine significantly influences the release and homeostasis of various neurotransmitters in the central nervous system. nih.gov

Influence on Dopaminergic Homeostasis and Release Profiles

Mecamylamine has been shown to inhibit the release of dopamine in key brain regions associated with reward and motor control, such as the nucleus accumbens and the striatum. nih.govnih.gov Preclinical studies have demonstrated that mecamylamine can inhibit nicotine-evoked dopamine release from superfused rat striatal slices. nih.gov This effect is achieved through its non-competitive antagonism of nAChRs located on dopaminergic neurons or on neurons that modulate dopamine release. nih.gov

Research has also shown that mecamylamine can slow the rate of dopamine depletion induced by α-methyl-p-tyrosine (AMPT) in both the striatum and the mesolimbic area of the rat brain, further indicating its inhibitory effect on dopamine release. nih.gov This modulation of dopaminergic pathways is believed to underlie some of the therapeutic effects of mecamylamine being explored for conditions such as addiction. nih.gov

Regulation of Cholinergic Signaling Pathways

As a direct antagonist of nAChRs, mecamylamine fundamentally alters cholinergic signaling. drugs.com By blocking the action of acetylcholine at these receptors, it can influence processes such as acetylcholine turnover. While detailed studies specifically on mecamylamine-d3's effect on acetylcholine turnover are limited, the known mechanism of its non-deuterated counterpart suggests a significant impact. The blockade of presynaptic nAChRs, which can function as autoreceptors, would be expected to alter the synthesis and release of acetylcholine itself.

Autonomic Ganglionic Transmission Studies in Ex Vivo and Animal Models

Mecamylamine-d3 (hydrochloride) functions as a potent ganglionic blocker in the autonomic nervous system. This action is a result of its antagonism of nAChRs at the ganglia, which are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic systems. drugbank.com This ganglionic blockade leads to a reduction in autonomic tone, which has significant physiological effects, most notably a reduction in blood pressure. drugbank.com

Ex vivo studies using isolated autonomic ganglia have provided detailed insights into the mechanism of mecamylamine's action. The superior cervical ganglion (SCG) is a frequently used model for these investigations.

In studies on cultured rat SCG neurons, mecamylamine has been shown to block the nicotinic responses evoked by acetylcholine and other nicotinic agonists. nih.gov The blockade by mecamylamine is use-dependent, meaning its effectiveness increases with repeated stimulation of the nAChRs. nih.gov This suggests that mecamylamine may act as an open-channel blocker, binding to a site within the ion channel of the nAChR when it is in the open state. Electrophysiological recordings from rat SCG neurons have determined the IC50 of mecamylamine for blocking acetylcholine-evoked currents to be in the nanomolar range, highlighting its potency. researchgate.net

Further detailed electrophysiological studies on bullfrog sympathetic ganglia have revealed that mecamylamine can selectively block nAChRs on different types of sympathetic neurons. pitt.edu In this model, mecamylamine was found to preferentially block nicotinic receptors on vasomotor C neurons compared to secretomotor B neurons. pitt.edu The mechanism of this block involves a reduction in the amplitude of the excitatory postsynaptic current (EPSC) and an acceleration of its decay. pitt.edu

| Preparation | Agonist | Effect of Mecamylamine | Key Findings | Reference |

| Cultured Rat Superior Cervical Ganglion Neurons | Acetylcholine, Nicotine, DMPP | Blockade of nicotinic responses | Use-dependent block | nih.gov |

| Rat Superior Cervical Ganglion Neurons | Acetylcholine | Blockade of transmembrane currents | IC50 = (2.7 ± 0.3) x 10-10 M | researchgate.net |

| Bullfrog Sympathetic Ganglia | Preganglionic stimulation | Selective blockade of vasomotor C neurons | Reduced EPSC amplitude, faster decay | pitt.edu |

In animal models, the primary functional correlate of mecamylamine's ganglionic blocking activity is its antihypertensive effect. By blocking sympathetic ganglionic transmission, mecamylamine reduces vascular tone and cardiac output, leading to a decrease in blood pressure. drugbank.com This was the basis for its original clinical use.

Pharmacokinetic Research and Metabolic Fate in Preclinical Models

Absorption and Distribution Dynamics in Animal Systems

To comprehend the systemic exposure and tissue penetration of Mecamylamine-d3 (hydrochloride), it is essential to first consider the known absorption and distribution characteristics of its non-deuterated counterpart, mecamylamine (B1216088). Following administration, the absorption of a compound can occur through various routes, including the gastrointestinal tract. msdvetmanual.com The distribution, or translocation, of a substance throughout the body is primarily mediated by the bloodstream, which carries it to various tissues and organs. msdvetmanual.com

Research in rat models has provided insights into the distribution of mecamylamine. Studies have shown that after entering the bloodstream, mecamylamine is taken up by several organs. nih.gov The highest concentrations are typically found in the kidneys, followed by the lungs, with lower levels detected in the heart, liver, and brain. nih.gov Within the brain, mecamylamine distribution is not uniform. Higher concentrations are observed in regions with a high density of nicotinic acetylcholine (B1216132) receptors, such as the colliculi, hippocampus, and cortex, compared to areas with fewer receptors like the cerebellum and white matter. nih.gov This differential distribution suggests a targeted interaction with specific brain regions.

The rate at which a compound is absorbed and the extent of its distribution are critical pharmacokinetic parameters. For instance, studies with the non-deuterated form in rats have demonstrated a rapid clearance from the blood. nih.gov

| Parameter | Value in Rats |

| Half-life | 1.2 hours |

| Clearance (CL) | 1.2 L/kg/h |

| Data derived from studies on non-deuterated mecamylamine. nih.gov |

Impact of Deuterium (B1214612) Substitution on Metabolic Stability and Biotransformation Pathways

The substitution of hydrogen with its heavier isotope, deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of a compound. nih.gov This "deuterium isotope effect" stems from the fact that a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.govjuniperpublishers.com This increased bond stability can slow down metabolic processes, particularly those mediated by enzymes that cleave these bonds. nih.gov

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of many drugs and foreign compounds. While specific studies on Mecamylamine-d3's interaction with CYP enzymes are not extensively detailed in the provided results, we can infer potential interactions based on research with the parent compound and general principles of deuteration.

For the non-deuterated form, S-(+)-Mecamylamine (also known as TC-5214), in vitro studies using human liver microsomes have determined kinetic parameters for its metabolism, with a Km of 78 μM and a Vmax of 328 pmol/min/mg protein. nih.gov Interestingly, at a concentration of 2 μM, there was no significant disappearance of TC-5214 over 30 minutes in the presence of 0.5 mg/ml of human liver microsomes, suggesting that at lower concentrations, its metabolism might be less pronounced. nih.gov

Furthermore, studies in rats have shown that mecamylamine can independently induce the activity and protein levels of CYP1A1 in the lungs, while also antagonizing the induction of this enzyme by nicotine (B1678760). nih.gov This indicates a complex interaction with the CYP system. The strategic placement of deuterium in Mecamylamine-d3 would be intended to slow down metabolism at specific sites vulnerable to CYP-mediated oxidation. nih.gov This can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of certain metabolites. nih.gov

The metabolic fate of a compound involves its conversion into various metabolites, which can be active, inactive, or even toxic. Characterizing these metabolite profiles in animal tissues and biofluids is a critical step in preclinical research.

For non-deuterated mecamylamine, studies in rats did not identify any lipophilic metabolites that could interfere with its specific binding to nicotinic acetylcholine receptors. nih.gov This suggests that the primary compound is likely responsible for its pharmacological effects.

Renal Elimination and Excretion Pathway Analysis in Animal Models

The final stage of a compound's journey through the body is its elimination. For many water-soluble compounds and their metabolites, the kidneys are the primary route of excretion. msdvetmanual.com Non-deuterated mecamylamine is known to be excreted slowly in the urine, largely in its unchanged form. drugbank.com The rate of its renal elimination is significantly influenced by urinary pH; acidification of the urine promotes excretion, while alkalinization reduces it. drugbank.com

Studies in rats have also implicated mecamylamine in influencing the urinary excretion of other substances. For example, it has been shown to reduce the increase in urinary adrenaline excretion caused by reserpine (B192253) and to prevent the increase in noradrenaline excretion induced by dexamphetamine. nih.gov These findings suggest that mecamylamine can interact with the physiological processes governing the elimination of endogenous compounds.

Comparative Pharmacokinetic Analysis of Mecamylamine-d3 (hydrochloride) versus Non-Deuterated Mecamylamine in Research Species

A direct comparative pharmacokinetic analysis in the same research species is essential to quantify the impact of deuteration. Such studies would typically involve administering both Mecamylamine-d3 (hydrochloride) and non-deuterated mecamylamine to parallel groups of animals and measuring key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Expected Impact of Deuteration | Rationale |

| Metabolic Stability | Increased | Stronger C-D bond slows metabolism. nih.govjuniperpublishers.com |

| Biological Half-life (t½) | Potentially prolonged | Reduced rate of metabolic clearance. juniperpublishers.com |

| Systemic Clearance (CL) | Potentially reduced | Slower metabolism leads to slower removal from the body. juniperpublishers.com |

| Metabolite Profile | Altered | "Metabolic shunting" may occur, changing the ratio of metabolites. nih.gov |

The primary advantage sought with deuteration is an improvement in metabolic stability, which can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This, in turn, could translate to more sustained plasma concentrations of the active compound. The comparative analysis would provide concrete data to confirm whether Mecamylamine-d3 (hydrochloride) achieves these desired pharmacokinetic enhancements over its non-deuterated predecessor in preclinical models.

Analytical Methodologies and Quantitative Applications

Role as an Internal Standard in High-Precision Bioanalytical Assays

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. biopharmaservices.comresearchgate.net Mecamylamine-d3 (hydrochloride) serves this purpose exceptionally well in assays for the quantification of mecamylamine (B1216088). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all calibration standards, quality control samples, and study samples. biopharmaservices.com Its primary function is to correct for variability that can occur during sample preparation, analysis, and detection. biopharmaservices.comresearchgate.net

The key advantages of using a stable isotope-labeled internal standard like Mecamylamine-d3 include:

Similar Extraction Recovery: It mimics the extraction behavior of the unlabeled analyte from the biological matrix.

Compensation for Matrix Effects: It experiences similar ionization suppression or enhancement in the mass spectrometer source as the analyte. nih.gov

Correction for Instrumental Variability: It accounts for minor fluctuations in injection volume and instrument response. biopharmaservices.com

By maintaining a constant ratio of the analyte's response to the internal standard's response, a reliable calibration curve can be constructed, leading to accurate quantification of the analyte in unknown samples. researchgate.net

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Biofluid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of drugs and their metabolites in biological fluids. nih.gov The development of a robust LC-MS/MS method for mecamylamine using Mecamylamine-d3 (hydrochloride) as an internal standard involves the optimization of several key parameters.

Sample Preparation: The first step is the extraction of mecamylamine and Mecamylamine-d3 from the biological matrix, such as plasma or urine. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net For instance, a protein precipitation method might involve the addition of a solvent like acetonitrile (B52724) to a plasma sample, followed by centrifugation to remove precipitated proteins. nih.gov The supernatant, containing both the analyte and the internal standard, is then further processed for analysis.

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The choice of the analytical column, mobile phase composition, and gradient elution program is critical for achieving good chromatographic separation of mecamylamine from endogenous matrix components and potential interfering substances. A C18 column is often a suitable choice for the separation of small molecules like mecamylamine. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). chromatographyonline.com

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. For quantitative analysis, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for both mecamylamine and Mecamylamine-d3 are monitored. The precursor ion is typically the protonated molecule [M+H]+, and the product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of the selected transitions. nih.gov

A representative set of optimized LC-MS/MS parameters for the analysis of mecamylamine with Mecamylamine-d3 as an internal standard is presented in the table below.

| Parameter | Optimized Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Analytical Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Mecamylamine) | To be determined empirically |

| MRM Transition (Mecamylamine-d3) | To be determined empirically |

| Collision Energy | Optimized for each transition |

| Declustering Potential | Optimized for each transition |

This table presents a hypothetical but representative set of optimized parameters for an LC-MS/MS method.

The validation of the LC-MS/MS method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability.

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS/MS) is another highly sensitive and specific technique that can be employed for the trace analysis of mecamylamine in biological samples. A study by Jacob et al. (2000) describes a method for the simultaneous determination of mecamylamine, nicotine (B1678760), and cotinine (B1669453) in human plasma using GC-MS. nih.gov While this study did not explicitly use Mecamylamine-d3, the principles of using a deuterated internal standard are directly applicable and would significantly enhance the robustness of the assay. nih.govnih.gov

Sample Preparation and Derivatization: For GC-MS analysis, volatile and thermally stable derivatives of the analytes are often required. The sample preparation would involve extraction from the biological matrix, similar to LC-MS/MS methods. Following extraction, a derivatization step may be necessary to improve the chromatographic properties and mass spectrometric response of mecamylamine.

Chromatographic Separation: The derivatized extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. The choice of the GC column and temperature program is crucial for achieving the desired separation.

Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer. In a GC-MS/MS method, specific precursor-to-product ion transitions for the derivatized mecamylamine and its deuterated internal standard, Mecamylamine-d3, would be monitored to ensure high selectivity and sensitivity.

A GC-MS method for mecamylamine was reported to have a limit of quantitation of 2 ng/mL in plasma. nih.gov The use of Mecamylamine-d3 as an internal standard in a GC-MS/MS method would be expected to provide similar or even improved sensitivity and precision.

Utility in Investigating Drug-Drug Interactions within Preclinical Pharmacokinetic Research

Mecamylamine-d3 (hydrochloride) is an invaluable tool in preclinical pharmacokinetic research, particularly in studies investigating drug-drug interactions. For example, a study by Blomqvist et al. (2002) investigated the pharmacokinetic interactions between alcohol and mecamylamine. nih.gov In such studies, a validated bioanalytical method using Mecamylamine-d3 as an internal standard would be essential for accurately quantifying mecamylamine concentrations in the presence of the co-administered drug.

The use of a stable isotope-labeled internal standard is critical in these studies to ensure that the presence of the other drug does not interfere with the accurate measurement of mecamylamine. The specificity of the LC-MS/MS or GC-MS/MS method, enhanced by the use of Mecamylamine-d3, allows for the reliable determination of mecamylamine's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) even when other compounds are present in the biological samples. This enables researchers to assess whether a co-administered drug alters the pharmacokinetics of mecamylamine, which is crucial information for understanding potential drug-drug interactions.

Development and Validation of Assays for Tracing Compound Distribution and Elimination in Complex Biological Matrices

The development and validation of bioanalytical assays using Mecamylamine-d3 (hydrochloride) are fundamental for tracing the distribution and elimination of mecamylamine in complex biological matrices such as blood, plasma, urine, and various tissues. researchgate.net A validated assay provides the necessary reliability to generate high-quality data for pharmacokinetic modeling.

The validation process for such an assay involves a series of experiments to demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table provides an example of typical acceptance criteria for the validation of a bioanalytical method for mecamylamine using Mecamylamine-d3 as an internal standard.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Linearity (r²) | ≥0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of the initial concentration |

This table presents typical acceptance criteria based on regulatory guidance for bioanalytical method validation.

By employing a rigorously validated assay with Mecamylamine-d3 (hydrochloride) as the internal standard, researchers can confidently track the concentration-time profile of mecamylamine in various biological matrices, providing crucial data for understanding its pharmacokinetic properties.

Advanced Research Applications and Methodological Considerations in Preclinical Studies

Application in Neurobehavioral Research Models

The study of nicotine's effects on the brain and behavior has been substantially advanced by the use of mecamylamine (B1216088) in animal models. These studies have provided crucial insights into the mechanisms of nicotine (B1678760) addiction and the development of potential therapeutic interventions.

Investigating Mechanisms of Nicotine Reinforcement and Self-Administration in Animal Models

Mecamylamine has been instrumental in demonstrating the role of nAChRs in the reinforcing properties of nicotine. In preclinical self-administration paradigms, where animals learn to perform a task to receive a dose of nicotine, mecamylamine has been shown to dose-dependently decrease nicotine intake. This effect underscores the necessity of nAChR activation for the rewarding effects of nicotine. Studies in rats and mice have consistently shown that pretreatment with mecamylamine reduces the rate of intravenous nicotine self-administration, confirming that the reinforcing effects of nicotine are mediated through central nicotinic receptors. nih.gov

| Animal Model | Effect of Mecamylamine on Nicotine Self-Administration | Key Finding |

| Rats | Dose-dependent decrease in intravenous nicotine self-administration. | Blockade of nAChRs by mecamylamine diminishes the reinforcing properties of nicotine. |

| Mice | Reduction in nicotine self-administration. | Confirms the critical role of nAChRs in nicotine reinforcement across species. |

This table summarizes the general findings from multiple preclinical studies on the effect of mecamylamine on nicotine self-administration.

Characterizing Neurochemical and Behavioral Correlates of Nicotine Withdrawal in Preclinical Paradigms

Mecamylamine is widely used to precipitate nicotine withdrawal symptoms in animal models. In animals chronically treated with nicotine, the administration of mecamylamine can induce a withdrawal syndrome characterized by a range of somatic and affective signs. This precipitated withdrawal model allows for the controlled study of the neurobiological changes that occur during nicotine abstinence. Research has shown that mecamylamine-precipitated withdrawal is associated with altered neurochemical signaling, providing a valuable tool for understanding the negative reinforcement mechanisms that contribute to the maintenance of nicotine addiction.

Examining Locomotor Activity and Other Phenotypes in Animal Models

The effects of mecamylamine on locomotor activity have also been a subject of investigation in preclinical studies. Generally, mecamylamine has been shown to decrease spontaneous locomotor activity in a dose-dependent manner in rodents. This effect is thought to be mediated by the blockade of nAChRs in brain regions that control movement. The examination of locomotor activity provides a broader understanding of the behavioral profile of nAChR antagonists and helps to differentiate the specific effects on reward and reinforcement from more general effects on motor function.

Utility in Preclinical Models of Neurological and Neuropsychiatric Conditions

Beyond addiction research, mecamylamine has proven useful in studying other neurological and neuropsychiatric disorders where cholinergic systems are implicated.

Exploration of Neural Circuitry Dysfunction in Animal Models of Tic Disorders

Clinical observations have suggested a potential role for nicotinic systems in Tourette's syndrome and other tic disorders. wikipedia.org Retrospective case studies in humans have reported that mecamylamine can lead to a significant reduction in both motor and vocal tics, as well as improvements in associated mood and behavioral disturbances. scbt.com While dedicated animal models that fully recapitulate Tourette's syndrome are challenging to develop, the therapeutic effects of mecamylamine in patients have spurred interest in using this compound to probe the underlying neural circuitry dysfunctions in relevant preclinical models.

Analysis of Antidepressant-like Effects in Rodent Behavioral Assays

A growing body of preclinical evidence suggests that nAChR antagonists, including mecamylamine, may possess antidepressant properties. researchgate.netlgcstandards.comnih.gov In various rodent behavioral assays, such as the forced swim test and the tail suspension test, mecamylamine has demonstrated antidepressant-like effects. lgcstandards.comnih.gov For instance, in a rat model of depression induced by chronic restraint stress, chronic administration of mecamylamine was found to prevent depressive-like behaviors. lgcstandards.com These effects may be mediated by the modulation of neurochemical systems, such as brain-derived neurotrophic factor (BDNF) and monoaminergic neurotransmitters, in brain regions like the prefrontal cortex. lgcstandards.com The antidepressant-like effects of mecamylamine appear to be dependent on the animal strain and the specific behavioral test used, suggesting a complex interplay of genetic and neurobiological factors. nih.gov

| Rodent Model | Behavioral Assay | Effect of Mecamylamine | Potential Mechanism |

| Chronic Restraint Stress (Rats) | Forced Swim Test, Sucrose Preference Test | Prevention of depressive-like behavior | Modulation of BDNF and monoamines in the prefrontal cortex |

| NMRI Mice | Forced Swim Test, Tail Suspension Test | Antidepressant-like effects | Strain-dependent neurobiological mechanisms |

| C57BL/6J Mice | Forced Swim Test | Antidepressant-like effects | Strain-dependent neurobiological mechanisms |

| BALB/c Mice | Forced Swim Test | Antidepressant-like effects | Strain-dependent neurobiological mechanisms |

This table summarizes findings from preclinical studies investigating the antidepressant-like effects of mecamylamine in different rodent models and behavioral assays.

A crucial methodological consideration in the preclinical evaluation of mecamylamine is the accurate measurement of its concentration in biological samples. This is where isotopically labeled internal standards, such as Mecamylamine-d3 (hydrochloride) , become indispensable. Mecamylamine-d3 is a deuterated form of mecamylamine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612) atoms. lgcstandards.com This stable isotope-labeled compound is chemically identical to mecamylamine in its interaction with nAChRs but has a different molecular weight.

The primary application of Mecamylamine-d3 (hydrochloride) is as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov In pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of a drug, a known amount of the deuterated internal standard is added to the biological sample (e.g., plasma) before analysis. nih.govnih.gov Because the deuterated and non-deuterated forms of the compound behave almost identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification of the non-deuterated mecamylamine, ensuring the reliability of the pharmacokinetic data. The use of deuterated internal standards is a gold-standard practice in bioanalytical chemistry for enhancing the precision and accuracy of quantitative measurements. nih.govnih.gov

In Vitro and Ex Vivo Experimental Systems for Mechanistic Elucidation

The investigation of Mecamylamine-d3 (hydrochloride) at the molecular and cellular levels relies on a variety of sophisticated in vitro and ex vivo experimental systems. These approaches are crucial for elucidating the precise mechanisms of action, receptor interactions, and effects on neuronal function.

Radioligand Binding Assays for Receptor Characterization (e.g., [3H]Mecamylamine Binding)

Radioligand binding assays are a cornerstone for characterizing the interaction of Mecamylamine-d3 with its target receptors, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These assays utilize a radiolabeled form of a ligand, such as tritium (B154650) ([³H]), to quantify the binding of the compound to receptors in tissue homogenates or cell membrane preparations. nih.govnih.gov

In the context of Mecamylamine-d3, [³H]Mecamylamine can be used as the radioligand to directly measure its binding affinity and density of binding sites. These studies have been instrumental in understanding how nicotine and other nAChR ligands modulate receptor function. For instance, studies have shown that nicotine can increase the specific binding of [³H]Mecamylamine in rat brain membranes, suggesting complex allosteric interactions. nih.gov

Below is an illustrative data table summarizing typical results from a [³H]Mecamylamine binding assay.

| Parameter | Value | Description |

| Kd | 10-50 nM | Dissociation constant, indicating the affinity of [³H]Mecamylamine for nAChRs. A lower Kd signifies higher affinity. |

| Bmax | 100-500 fmol/mg protein | Maximum number of binding sites, reflecting the density of nAChRs in the tissue sample. |

| IC50 of Nicotine | 1-10 µM | Concentration of nicotine required to inhibit 50% of specific [³H]Mecamylamine binding, demonstrating competitive or allosteric interaction. |

This table presents hypothetical data based on typical findings in the field and is for illustrative purposes.

Cellular Electrophysiological Recordings and Calcium Flux Studies in Cultured Neurons

Cellular electrophysiology and calcium imaging techniques provide dynamic insights into the functional consequences of Mecamylamine-d3 action on individual neurons. nih.gov Whole-cell patch-clamp recordings on cultured neurons or in brain slices allow for the direct measurement of ion channel activity and synaptic currents. nih.govnih.govbiorxiv.org

Studies using these techniques have demonstrated that mecamylamine can block nAChR-mediated currents in a voltage-dependent manner. nih.govnih.gov For example, in cultured rat chromaffin cells, mecamylamine has been shown to potently depress nicotine-elicited inward currents. nih.gov Furthermore, electrophysiological recordings from hippocampal slices have revealed that mecamylamine can abolish seizure-like activity, suggesting a role in modulating network excitability. nih.govbiorxiv.orgnih.gov

Calcium flux studies, often using fluorescent indicators like fura-2, offer another method to assess receptor function. nih.gov Activation of nAChRs typically leads to an influx of calcium, and the antagonistic effect of Mecamylamine-d3 can be quantified by its ability to block this response.

The following table illustrates the kind of data obtained from such experiments.

| Experimental Setup | Measurement | Finding with Mecamylamine |

| Whole-cell patch clamp (cultured neurons) | Nicotine-evoked inward current | Dose-dependent reduction of current amplitude. nih.gov |

| Extracellular field recordings (hippocampal slices) | Synchronous epileptiform discharges | Abolition of seizure-like activity. nih.govnih.gov |

| Calcium imaging (fura-2) | Agonist-induced [Ca²⁺]i increase | Blockade of the calcium response. |

This table presents a summary of findings from electrophysiological and calcium imaging studies of mecamylamine.

Microdialysis and Superfusion Techniques for Neurotransmitter Monitoring in Brain Slices and Live Animals

To understand the impact of Mecamylamine-d3 on neurotransmitter systems in a more integrated setting, researchers employ microdialysis and superfusion techniques. researchgate.netcriver.com Microdialysis allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing real-time information on neurotransmitter levels. researchgate.netcriver.comnih.gov Superfusion of brain slices offers a controlled ex vivo environment to study neurotransmitter release. nih.gov

Studies using microdialysis have shown that mecamylamine can influence the extracellular concentrations of various neurotransmitters, including dopamine (B1211576) and serotonin (B10506). nih.govnih.gov For instance, mecamylamine has been reported to decrease alcohol-evoked dopamine release in the ventral tegmental area. nih.gov Other research suggests that mecamylamine may block serotonin reuptake, leading to increased extracellular serotonin levels. nih.gov

Superfusion experiments on rat striatal slices have demonstrated that mecamylamine can inhibit nicotine-evoked dopamine overflow in a concentration-dependent manner. nih.gov

This table summarizes key findings from neurotransmitter monitoring studies.

| Technique | Brain Region | Neurotransmitter | Effect of Mecamylamine |

| Microdialysis | Dorsal Raphe Nucleus | Serotonin | Increased extracellular levels. nih.gov |

| Microdialysis | Ventral Tegmental Area | Dopamine | Decreased alcohol-evoked release. nih.gov |

| Superfusion | Striatal Slices | Dopamine | Inhibition of nicotine-evoked overflow. nih.gov |

This table highlights the effects of mecamylamine on neurotransmitter levels in different experimental paradigms.

Methodological Rigor for Deuterated Compounds in Preclinical Investigations

The use of deuterated compounds like Mecamylamine-d3 (hydrochloride) in preclinical research necessitates careful methodological considerations to ensure the validity and proper interpretation of the findings.

Design and Validation of Animal Models for Specific Research Questions

The selection and validation of appropriate animal models are critical for investigating the therapeutic potential of Mecamylamine-d3. researchgate.net Depending on the research question, various models are employed. For studying the role of specific nAChR subunits, nicotinic acetylcholine receptor knockout mice are invaluable. nih.gov Non-human primates, due to their high genetic and functional conservation of nAChRs with humans, serve as excellent models for studying nicotine's effects on brain signaling and behavior. nih.gov

For research into conditions like addiction, models such as intravenous drug self-administration are considered the gold standard to assess the reinforcing properties of substances. nih.gov The effects of Mecamylamine-d3 on drug-seeking behavior can also be evaluated using reinstatement models. nih.gov

The table below provides examples of animal models and their applications in research relevant to Mecamylamine-d3.

| Animal Model | Research Application | Relevance to Mecamylamine-d3 |

| nAChR Knockout Mice | Elucidating the role of specific nAChR subtypes. nih.gov | Identifying the precise receptor subtypes through which Mecamylamine-d3 exerts its effects. |

| Non-Human Primates | Studying nicotine addiction and evaluating therapies. nih.gov | Providing a highly translational model for the efficacy of Mecamylamine-d3. |

| Rat Models of Self-Administration | Assessing the reinforcing properties of drugs of abuse. nih.gov | Determining if Mecamylamine-d3 can reduce the rewarding effects of substances like nicotine. |

This table illustrates the utility of different animal models in preclinical research.

Considerations for Kinetic Isotope Effects on Biological Activity and Interpretation of Research Outcomes

A primary consideration when working with deuterated compounds is the kinetic isotope effect (KIE). nih.govportico.org The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of the drug. nih.govnih.govwikipedia.org

The KIE can result in:

Reduced metabolism: This may lead to a longer half-life and increased systemic exposure of the compound. wikipedia.org

Stabilization of stereoisomers: Deuterium substitution at chiral centers can reduce the interconversion between different stereoisomers.

It is crucial to recognize that the impact of deuteration is not always predictable and requires empirical investigation. nih.gov While it can offer therapeutic advantages, it can also sometimes have no significant effect or even lead to undesirable outcomes. researchgate.netresearchgate.net Therefore, preclinical studies with Mecamylamine-d3 must carefully characterize its pharmacokinetic and pharmacodynamic properties and compare them to its non-deuterated counterpart to fully understand the implications of the isotopic substitution.

The following table outlines the potential consequences of the kinetic isotope effect for a deuterated compound like Mecamylamine-d3.

| Potential Consequence | Description | Implication for Research |

| Slower Metabolic Clearance | The stronger C-D bond can slow down enzymatic breakdown (e.g., by cytochrome P450 enzymes). nih.govresearchgate.net | May lead to prolonged duration of action and require adjustments in experimental protocols. |

| Increased Bioavailability | Reduced first-pass metabolism can lead to higher concentrations of the drug reaching systemic circulation. | Could enhance therapeutic efficacy but also potentially increase the risk of side effects if not accounted for. |

| Modified Pharmacological Activity | Changes in the formation of active or inactive metabolites can alter the overall biological effect. portico.org | Requires a thorough investigation of the pharmacological profile of both the parent compound and its metabolites. |

This table summarizes the key considerations related to the kinetic isotope effect in the preclinical evaluation of deuterated compounds.

Future Directions and Emerging Research Avenues for Mecamylamine D3 Hydrochloride

Exploration of Novel Target Interactions and Signaling Cascades in Preclinical Frameworks

The primary action of mecamylamine (B1216088) is the blockade of nAChRs. nih.gov However, the subtle alterations in physicochemical properties induced by deuteration could modulate its interaction with nAChRs and potentially other off-target proteins. Future research should be directed towards elucidating these nuanced interactions.

The deuteration of the N-methyl group in Mecamylamine-d3 may lead to a stronger C-D bond compared to the C-H bond in mecamylamine. While mecamylamine is primarily excreted unchanged, understanding any minor metabolic pathways is crucial. drugbank.com The kinetic isotope effect, resulting from the stronger C-D bond, could slow down any potential N-demethylation mediated by cytochrome P450 (CYP) enzymes, although this is not the primary clearance route. drugbank.comnih.gov This subtle change could lead to more sustained and specific interactions with its primary targets.

Preclinical studies could investigate whether Mecamylamine-d3 exhibits an altered affinity or dissociation rate from various nAChR subtypes. For instance, research has shown that the stereoisomers of mecamylamine have different dissociation rates from α4β2 and α3β4 receptors. wikipedia.org It would be valuable to explore if the d3-modification influences these kinetics, potentially leading to a more selective or prolonged antagonism of specific subtypes.

Furthermore, the impact of Mecamylamine-d3 on downstream signaling cascades warrants investigation. Beyond direct channel blockade, nAChR modulation can influence a variety of intracellular signaling pathways. Preclinical studies could employ techniques like in vitro cell-based assays and in vivo models to examine the effects of Mecamylamine-d3 on calcium signaling, neurotransmitter release, and gene expression in neuronal and non-neuronal cells.

Table 1: Potential Preclinical Investigations for Novel Target Interactions of Mecamylamine-d3 (hydrochloride)

| Research Question | Proposed Preclinical Model/Technique | Potential Outcome/Insight |

| Does d3-labeling alter the binding affinity and kinetics at different nAChR subtypes? | Radioligand binding assays with membranes expressing specific human nAChR subtypes (e.g., α4β2, α7). Electrophysiological recordings (e.g., patch-clamp) in Xenopus oocytes or mammalian cells expressing these receptors. | Determination of any subtype selectivity enhancement or altered on/off-rates, which could inform its use as a more specific research tool. |

| How does Mecamylamine-d3 affect downstream signaling pathways compared to mecamylamine? | In vitro cell culture (e.g., neuronal cell lines, primary neurons) assays measuring second messengers (e.g., Ca2+ imaging), neurotransmitter release (e.g., HPLC), and gene expression (e.g., qPCR, Western blot). | Elucidation of any differential effects on signaling cascades, potentially revealing novel mechanisms of action beyond simple channel blockade. |

| Are there any previously uncharacterized off-target interactions of Mecamylamine-d3? | Target deconvolution studies using chemical proteomics approaches. | Identification of novel binding partners that could explain ancillary pharmacological effects or provide new therapeutic targets. |

Development of Advanced Preclinical Models to Mimic Complex Pathophysiological States

The availability of Mecamylamine-d3 (hydrochloride) encourages the development and use of more sophisticated preclinical models to study diseases where nAChRs are implicated, such as nicotine (B1678760) addiction, neurodegenerative disorders, and certain neuropsychiatric conditions. nih.govnih.govnih.gov

Given that deuteration can lead to a more stable pharmacokinetic profile, Mecamylamine-d3 could be particularly useful in long-term studies using animal models of chronic diseases. For example, in models of Alzheimer's or Parkinson's disease, where sustained modulation of nicotinic cholinergic neurotransmission is of interest, Mecamylamine-d3 could provide a more consistent level of receptor antagonism.

Future research could utilize advanced models such as human-induced pluripotent stem cell (hiPSC)-derived neurons from patients with specific neurological disorders. These models would allow for the investigation of Mecamylamine-d3's effects in a more clinically relevant genetic and cellular context. Additionally, the use of organ-on-a-chip technology could provide insights into the compound's effects on tissue-level physiology and pathophysiology in a controlled environment.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects of Deuterated Analogs

To gain a comprehensive understanding of the biological consequences of Mecamylamine-d3 administration, the integration of multi-omics technologies is a promising future direction. These approaches can provide an unbiased and holistic view of the molecular changes occurring within a biological system.

Proteomics: Quantitative proteomics can be employed to analyze changes in the proteome of cells or tissues following treatment with Mecamylamine-d3. This could reveal alterations in the expression of proteins involved in neuronal signaling, synaptic plasticity, and cellular stress responses, providing a deeper understanding of its mechanism of action.

Metabolomics: Metabolomic profiling can identify changes in the levels of endogenous metabolites in response to Mecamylamine-d3. This could shed light on its impact on cellular metabolism and bioenergetics. Given that mecamylamine is largely excreted unchanged, metabolomics could be particularly useful for detecting any minor, yet potentially significant, metabolic pathways that might be altered by deuteration.

The combination of proteomics and metabolomics data can help to construct a more complete picture of the systemic effects of Mecamylamine-d3 and how they differ from the parent compound.

Table 2: Application of Multi-Omics in Mecamylamine-d3 (hydrochloride) Research

| Omics Technology | Preclinical Application | Potential Insights |

| Proteomics | Quantitative analysis of protein expression in brain tissue or cultured neurons from animal models treated with Mecamylamine-d3 versus mecamylamine. This could involve techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT). | Identification of protein networks and pathways modulated by deuteration, potentially highlighting novel therapeutic targets or biomarkers of drug response. |

| Metabolomics | Analysis of metabolic profiles in biofluids (e.g., plasma, urine) and tissues from preclinical models. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. | Elucidation of the impact of Mecamylamine-d3 on endogenous metabolic pathways. It could also serve to confirm the extent of its metabolic stability compared to the non-deuterated form. |

| Transcriptomics | Analysis of gene expression changes using RNA-sequencing in cells or tissues exposed to Mecamylamine-d3. | Understanding the transcriptional regulatory networks affected by the compound, which could precede changes at the protein level and provide early insights into its mechanism of action. |

Innovations in Deuterium (B1214612) Labeling Strategies for Broader Application in Research Tool Development

The synthesis of Mecamylamine-d3 (hydrochloride) is a practical application of deuterium labeling. Continued innovation in this area is crucial for the development of a wider array of deuterated research tools.

Recent advancements in synthetic chemistry have enabled more precise and efficient incorporation of deuterium into molecules. nih.gov Methodologies such as selective C-H activation and the use of deuterated building blocks are expanding the toolkit for medicinal chemists. These innovations will facilitate the creation of a broader range of deuterated analogs of known drugs and research compounds.

For a compound like mecamylamine, which has a complex three-dimensional structure, site-selective deuteration at positions other than the N-methyl group could be explored. This would allow for a systematic investigation of how deuteration at different metabolic "hot spots" might influence its pharmacological properties. While mecamylamine's metabolism is not its primary clearance route, even minor metabolic pathways can be important for long-term effects or in specific patient populations.

The development of more cost-effective and scalable methods for deuterium labeling will also be critical for making these valuable research tools more accessible to the scientific community.

Q & A

Basic Research Questions

Q. How can researchers ensure the isotopic purity of Mecamylamine-d3 (hydrochloride) during synthesis and analysis?

- Isotopic purity is critical for pharmacokinetic and metabolic studies. Use deuterium nuclear magnetic resonance (²H-NMR) to confirm the position and extent of deuterium incorporation. For quantification, liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) can distinguish between deuterated and non-deuterated forms based on mass shifts . Calibrate instruments with certified reference standards to minimize analytical bias.

Q. What are the recommended storage conditions to maintain Mecamylamine-d3 (hydrochloride) stability in long-term studies?

- Store the compound in airtight, light-resistant containers at -20°C to prevent thermal degradation and deuterium exchange with ambient moisture. Regularly validate stability using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection at 254 nm to monitor decomposition products like free mecamylamine or HCl byproducts .

Q. How should researchers mitigate risks of deuterium/hydrogen exchange in aqueous experimental systems?

- Use deuterium oxide (D₂O) as a solvent in isotopic labeling studies to minimize back-exchange. For in vitro assays, optimize pH to neutrality (6.5–7.5) to reduce proton-deuterium exchange rates. Include control experiments with non-deuterated analogs to quantify exchange effects .

Q. What safety protocols are essential when handling Mecamylamine-d3 (hydrochloride) in laboratory settings?

- Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and tightly sealed goggles to avoid skin/eye contact. Use fume hoods for weighing and dissolution to prevent inhalation. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for respiratory or dermal irritation .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Mecamylamine-d3 influence its pharmacokinetic profile compared to the non-deuterated form?

- Deuterium substitution may alter metabolic stability (e.g., via CYP450 enzyme interactions) and plasma half-life due to the kinetic isotope effect (KIE). Conduct parallel in vivo studies in model organisms using LC-MS/MS to compare AUC (area under the curve) and Cmax values. Note that deuteration at metabolically inactive sites may minimize KIE .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for Mecamylamine-d3 (hydrochloride)?

- Discrepancies often arise from differences in protein binding or tissue distribution . Use microdialysis to measure free drug concentrations in target tissues. Validate in vitro findings with physiologically based pharmacokinetic (PBPK) modeling to account for absorption and clearance variables .

Q. How do researchers quantify and interpret degradation products of Mecamylamine-d3 (hydrochloride) under accelerated stability testing?

- Employ forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by HPLC-UV/HRMS to identify degradation pathways. For example, thermal stress may produce N-methylated byproducts or HCl volatilization, altering the compound’s stoichiometry. Use mass balance calculations to correlate degradation kinetics with environmental factors .

Q. What methodological considerations are critical for designing dose-response studies with Mecamylamine-d3 (hydrochloride) in neuropharmacological models?

- Account for blood-brain barrier (BBB) permeability using in situ perfusion techniques. Optimize dosing regimens based on allometric scaling from preclinical species. Include isotope-enriched internal standards in bioanalytical workflows to correct for matrix effects in brain homogenates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.